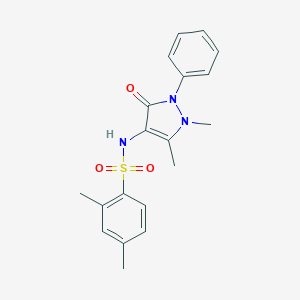

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide

説明

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide” is a chemical compound that has been studied in the field of chemistry . It is related to other acetamide and pyrazole derivatives .

Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours, resulting in an orange solution .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The 2,3-dihydro-1H-pyrazole ring is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C—H O hydrogen bond, which forms an S(6) ring .Chemical Reactions Analysis

The compound is an important intermediate for the synthesis of many drugs with antipyretic and analgesic effects .Physical and Chemical Properties Analysis

The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .科学的研究の応用

Antibacterial Activities

- Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, including compounds related to the target chemical, have shown moderate to good antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).

Synthesis of Heterocyclic Compounds

- The compound has been used as a key intermediate for synthesizing various derivatives, including pyrazole, pyridine, and pyrimidine derivatives, which have potential applications in medicinal chemistry (Fadda et al., 2012).

Anticancer Activity

- Derivatives of 4-Aminoantipyrine, a related compound, have shown significant activity against human tumor breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ghorab et al., 2014).

Antimicrobial and Antioxidant Activities

- Sulfonamide derivatives, including the target compound, have been synthesized and evaluated for antimicrobial activities against bacterial and fungal strains, as well as for their antioxidant properties (Badgujar et al., 2018).

Corrosion Inhibition

- Schiff base derivatives of the compound have been studied as corrosion inhibitors, showing effectiveness in protecting carbon steel in acidic environments (Tawfik, 2015).

Structural Analysis and Molecular Interactions

- X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including compounds structurally related to the target chemical, provide insights into their molecular interactions and potential applications in material science (Saeed et al., 2020).

Electrochemical Characterization

- Metallophthalocyanines containing moieties of the compound have been synthesized and characterized electrochemically, indicating potential applications in electronic and catalytic fields (Ertem et al., 2017).

Fluorescent Probing

- Derivatives of the compound have been used to develop selective fluorescent probes for detecting biological thiols, demonstrating applications in biological imaging and diagnostics (Wang et al., 2013).

作用機序

Target of Action

The compound was docked with ampicillin-ctx-m-15, indicating potential antimicrobial activity .

Mode of Action

The mode of action involves the compound’s interaction with its target. The compound showed good binding interaction with the targeted amino acids of Ampicillin-CTX-M-15, with a binding score of -5.26 kcal/mol

Result of Action

The observed binding interaction with ampicillin-ctx-m-15 suggests potential antimicrobial activity .

特性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-13-10-11-17(14(2)12-13)26(24,25)20-18-15(3)21(4)22(19(18)23)16-8-6-5-7-9-16/h5-12,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYPRXUOSYYPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[3-(2,3-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B405961.png)

![4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405964.png)

![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405967.png)

![1-(4-bromophenyl)-5-(2,4-dichlorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B405968.png)

![4-[3-(benzyloxy)-4-methoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405969.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-[(phenylamino)carbonyl]benzenesulfonate](/img/structure/B405970.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405972.png)

![3-methoxy-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B405973.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B405975.png)

![3,4,5-trimethoxy-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405976.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B405979.png)

![3-methyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405981.png)